SB 204070A

Descripción

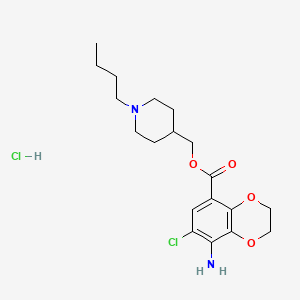

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQGKAOSYSXEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933459 | |

| Record name | SB 204070 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148688-01-1 | |

| Record name | 1,4-Benzodioxin-5-carboxylic acid, 8-amino-7-chloro-2,3-dihydro-, (1-butyl-4-piperidinyl)methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148688-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 204070A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148688011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 204070 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-204070A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ39GL43SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of SB 204070A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 204070A is a potent and highly selective pharmacological tool crucial for the investigation of the 5-hydroxytryptamine type 4 (5-HT4) receptor. As a competitive antagonist, its primary mechanism of action is the specific blockade of this receptor subtype, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, serotonin. This guide provides an in-depth exploration of the molecular interactions, signaling pathways, and functional consequences of this compound's engagement with the 5-HT4 receptor. The quantitative data, experimental methodologies, and visual representations of the underlying processes are detailed herein to support further research and drug development endeavors.

Core Mechanism of Action: Competitive Antagonism of the 5-HT4 Receptor

This compound functions as a competitive antagonist at the 5-HT4 receptor.[1][2] This means it binds to the same site on the receptor as the endogenous agonist, serotonin, but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the intracellular signaling cascade. This action is reversible, as washing the tissue can reverse the antagonistic effects.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit.[3]

Signaling Pathway Inhibition

The canonical signaling pathway initiated by 5-HT4 receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] As a potent antagonist, this compound effectively blocks this 5-HT-induced increase in cAMP production.

Below is a diagram illustrating the antagonistic action of this compound on the canonical 5-HT4 receptor signaling pathway.

Quantitative Data

The potency and selectivity of this compound have been quantified in various experimental systems. The following tables summarize the key data.

| Parameter | Value | Species | Preparation | Reference |

| Apparent pA2 | 10.8 ± 0.1 | Guinea Pig | Distal Colon Longitudinal Muscle-Myenteric Plexus (LMMP) | [1] |

| Table 1: Functional Antagonist Potency of this compound |

| Receptor/Channel Subtype | Selectivity Fold vs. 5-HT4 |

| 5-HT1A | >5000 |

| 5-HT1D | >5000 |

| 5-HT1E | >5000 |

| 5-HT2A | >5000 |

| 5-HT2C | >5000 |

| 5-HT3 | >5000 |

| GABA-A | >5000 |

| Benzodiazepine Site | >5000 |

| TBPS Site | >5000 |

| A1 Adenosine | >5000 |

| α1-Adrenoceptor | >5000 |

| α2-Adrenoceptor | >5000 |

| β1-Adrenoceptor | >5000 |

| β2-Adrenoceptor | >5000 |

| D1 Dopamine | >5000 |

| D2 Dopamine | >5000 |

| D3 Dopamine | >5000 |

| Table 2: Selectivity Profile of this compound[1] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro pharmacological assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (for Selectivity Profiling)

Objective: To assess the affinity of this compound for various receptor subtypes by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor (e.g., [³H]-GR113808 for the 5-HT4 receptor).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Prepare cell membranes expressing the target receptor.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubate at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Guinea-Pig Distal Colon Contraction Assay

This functional assay is used to determine the antagonist potency of this compound.

Objective: To measure the ability of this compound to inhibit 5-HT-induced muscle contractions.

Materials:

-

Male guinea pigs.

-

Krebs solution.

-

Organ bath with an isometric transducer.

-

Serotonin (5-HT).

-

This compound.

Protocol:

-

Humanely euthanize a guinea pig and dissect the distal colon.

-

Prepare a longitudinal muscle-myenteric plexus (LMMP) strip.

-

Mount the tissue in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension.

-

Record isometric contractions using a transducer.

-

Establish a cumulative concentration-response curve for 5-HT-induced contractions.

-

Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time.

-

Repeat the cumulative concentration-response curve for 5-HT in the presence of this compound.

-

Repeat steps 7 and 8 with increasing concentrations of this compound.

-

Analyze the rightward shift in the 5-HT concentration-response curve to calculate the apparent pA2 value, which is a measure of the antagonist's potency.

Adenylyl Cyclase Activity Assay

This biochemical assay directly measures the functional consequence of 5-HT4 receptor antagonism.

Objective: To determine the effect of this compound on 5-HT-stimulated adenylyl cyclase activity.

Materials:

-

Cell membranes expressing the 5-HT4 receptor.

-

Assay buffer containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor.

-

[α-³²P]ATP as a tracer.

-

Serotonin (5-HT).

-

This compound.

-

Columns for separating [³²P]cAMP from [α-³²P]ATP (e.g., Dowex and alumina).

-

Scintillation counter.

Protocol:

-

Incubate cell membranes in the assay buffer.

-

Add this compound at various concentrations, followed by a fixed concentration of 5-HT to stimulate the receptor.

-

Initiate the enzymatic reaction by adding [α-³²P]ATP.

-

Incubate at 30-37°C for a defined period.

-

Terminate the reaction.

-

Separate the produced [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography.

-

Quantify the amount of [³²P]cAMP using a scintillation counter.

-

Determine the concentration-dependent inhibition of 5-HT-stimulated adenylyl cyclase activity by this compound.

Conclusion

This compound is a powerful research tool characterized by its potent and selective competitive antagonism of the 5-HT4 receptor. Its primary mechanism of action involves the direct blockade of serotonin's ability to activate the receptor, thereby inhibiting the Gs-adenylyl cyclase-cAMP signaling pathway. The high potency, demonstrated by its pA2 value, and exceptional selectivity make it an invaluable agent for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor in various biological systems. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other similar pharmacological compounds.

References

An In-Depth Technical Guide to SB 204070A: A Potent and Selective 5-HT4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 204070A is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for key assays and a summary of its binding affinity and selectivity are presented to facilitate further research and drug development efforts. Signaling pathways associated with the 5-HT4 receptor are also delineated.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (1-butyl-4-piperidinyl)methyl-8-amino-7-chloro-1,4-benzodioxane-5-carboxylate |

| CAS Number | 148688-01-1 |

| Molecular Formula | C₁₉H₂₇ClN₂O₄ |

| Molecular Weight | 382.89 g/mol |

**2. Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT4 receptor. By binding to this receptor, it blocks the downstream signaling typically initiated by the endogenous ligand, serotonin (5-hydroxytryptamine). The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This second messenger then activates protein kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), and activate other signaling cascades such as the extracellular signal-regulated kinase (ERK) pathway.[1] this compound, by preventing the initial activation of the 5-HT4 receptor, inhibits these signaling events.

Pharmacological Data

Binding Affinity and Selectivity

This compound exhibits high affinity for the 5-HT4 receptor. Radioligand binding studies have demonstrated its potent antagonist properties.

| Parameter | Value | Reference |

| Apparent pA₂ | 10.8 ± 0.1 | [2] |

Furthermore, this compound displays a high degree of selectivity for the 5-HT4 receptor over a wide range of other neurotransmitter receptors.

| Receptor Subtype | Selectivity Fold-Change vs. 5-HT4 | Reference |

| 5-HT1A | >5000 | [2] |

| 5-HT1D | >5000 | [2] |

| 5-HT1E | >5000 | [2] |

| 5-HT2A | >5000 | [2] |

| 5-HT2C | >5000 | [2] |

| 5-HT3 | >5000 | [2] |

| Dopamine D1, D2, D3 | >5000 | [2] |

| Adrenoceptors (α₁, α₂, β₁, β₂) | >5000 | [2] |

| GABAA | >5000 | [2] |

Note: A higher fold-change indicates greater selectivity for the 5-HT4 receptor.

Anxiolytic-like Activity

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a compound like this compound to its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT4 receptor.

Materials:

-

Cell membranes expressing the human 5-HT4 receptor.

-

Radioligand (e.g., [³H]-GR113808), a known 5-HT4 receptor antagonist.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT4 antagonist like GR113808).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and the non-specific binding control.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[3]

Elevated Plus-Maze (EPM) for Anxiolytic Activity

This protocol describes a standard behavioral assay to assess anxiety-like behavior in rodents and the potential anxiolytic effects of a test compound.

Objective: To evaluate the anxiolytic-like effects of this compound in mice or rats.

Apparatus:

-

An elevated plus-shaped maze with two open arms and two enclosed arms of equal dimensions, raised from the floor.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Dosing: Administer this compound (at various doses) or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

-

Testing: Place the animal in the center of the maze, facing one of the open arms.

-

Observation: Allow the animal to explore the maze for a set period (e.g., 5 minutes). Record the session using a video camera for later analysis.

-

Data Collection: The following parameters are typically measured:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries.

-

-

Data Analysis: Compare the parameters between the vehicle-treated group and the this compound-treated groups. An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.[4][5][6]

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT4 receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of 5-HT4 receptor antagonism, particularly in the context of anxiety and other central nervous system disorders. The information and protocols provided in this guide serve as a foundational resource for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. psicothema.com [psicothema.com]

- 5. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SB 204070: A Potent and Selective 5-HT4 Receptor Antagonist

Disclaimer: The initial request specified SB 204070A as a 5-HT1B receptor antagonist. However, a comprehensive review of the scientific literature indicates that SB 204070 is a potent and selective 5-HT4 receptor antagonist . The designation "this compound" appears in some commercial contexts and literature, referring to the same 5-HT4 antagonist, likely a specific salt form such as the hydrochloride.[1] There is no substantial evidence in the peer-reviewed literature to support the classification of SB 204070 or this compound as a 5-HT1B antagonist. This guide will therefore focus on the well-documented pharmacology of SB 204070 as a 5-HT4 receptor antagonist.

Introduction

SB 204070, identified by its IUPAC name (1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate, is a highly potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor.[2] Developed by researchers at SmithKline Beecham, it has served as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor.[3] Its high affinity and selectivity have made it a benchmark compound in 5-HT4 receptor research. This document provides a detailed overview of its discovery, history, mechanism of action, and the experimental protocols used to characterize it.

Discovery and History

The development of SB 204070 emerged from research programs in the early 1990s aimed at discovering selective ligands for the then newly identified 5-HT4 receptor. The initial pharmacological characterization of SB 204070 was published in 1994, demonstrating its exceptional potency and selectivity in vitro and in vivo.[3] This discovery provided the scientific community with a crucial tool to investigate the functions of the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive processes.[4]

Chemical Synthesis

Mechanism of Action

SB 204070 functions as a competitive antagonist at the 5-HT4 receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, serotonin (5-HT), from binding and activating the receptor. The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR), and its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[7] By blocking this initial binding event, SB 204070 inhibits the entire downstream signaling cascade.

Signaling Pathway of 5-HT4 Receptor Activation and Antagonism by SB 204070

Caption: 5-HT4 receptor signaling cascade and its inhibition by SB 204070.

Quantitative Data

The pharmacological profile of SB 204070 is characterized by its high potency and selectivity. This data is crucial for its use as a research tool.

Table 1: In Vitro Potency of SB 204070

| Parameter | Value | Species | Preparation | Reference |

| Apparent pA2 | 10.8 ± 0.1 | Guinea Pig | Distal colon longitudinal muscle-myenteric plexus | [3] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Table 2: Selectivity Profile of SB 204070

| Receptor/Site | Selectivity Fold vs. 5-HT4 | Reference |

| 5-HT1A | >5000 | [3] |

| 5-HT1D | >5000 | [3] |

| 5-HT1E | >5000 | [3] |

| 5-HT2A | >5000 | [3] |

| 5-HT2C | >5000 | [3] |

| 5-HT3 | >5000 | [3] |

| Dopamine D1, D2, D3 | >5000 | [3] |

| α1, α2, β1, β2 Adrenoceptors | >5000 | [3] |

| GABAA, Benzodiazepine | >5000 | [3] |

| A1 Adenosine | >5000 | [3] |

This high degree of selectivity ensures that the observed effects of SB 204070 at appropriate concentrations can be confidently attributed to the blockade of 5-HT4 receptors.

Experimental Protocols

The characterization of SB 204070 has relied on specific in vitro and in vivo experimental models.

In Vitro Functional Assay: Guinea Pig Distal Colon

This assay is a classic method for evaluating 5-HT4 receptor activity.

-

Tissue Preparation:

-

Male guinea pigs are euthanized, and the distal colon is removed.

-

A segment of the colon is placed in Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

The longitudinal muscle-myenteric plexus (LMMP) is carefully dissected from the underlying circular muscle.

-

The LMMP strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

-

Experimental Procedure:

-

Tissues are allowed to equilibrate under a resting tension of 1g for at least 60 minutes, with regular washing.

-

Cumulative concentration-response curves to 5-HT are constructed to measure cholinergically-mediated contractions.

-

To determine the antagonist properties of SB 204070, tissues are pre-incubated with various concentrations of the compound for a set period (e.g., 30-60 minutes) before constructing a second 5-HT concentration-response curve.

-

The rightward shift of the 5-HT curve in the presence of SB 204070 is used to calculate the apparent pA2 value.

-

Experimental Workflow for In Vitro Functional Assay

Caption: Workflow for determining the pA2 value of SB 204070.

Radioligand Binding Assay (General Protocol)

While a specific protocol for SB 204070 is not detailed in the initial characterization papers, a general protocol using a selective 5-HT4 radioligand like [3H]GR113808 would be as follows.[8]

-

Membrane Preparation:

-

Tissue or cells expressing 5-HT4 receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

-

Binding Assay:

-

In assay tubes, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]GR113808) and varying concentrations of the competing ligand (SB 204070).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 ligand.

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 value (concentration of SB 204070 that inhibits 50% of specific radioligand binding) is determined and can be converted to a Ki (inhibition constant).

-

Conclusion

SB 204070 is a seminal tool compound in the study of serotonergic systems. Its high potency and exceptional selectivity for the 5-HT4 receptor have been instrumental in defining the receptor's role in various physiological functions. The quantitative data and experimental protocols described herein provide a foundation for researchers and drug development professionals working in this area. It is critical to accurately identify SB 204070 as a 5-HT4 antagonist to ensure the correct interpretation of experimental results and to guide future research effectively.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SB-204070 - Wikipedia [en.wikipedia.org]

- 3. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 7. 5-HT4 receptor - Wikipedia [en.wikipedia.org]

- 8. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Formulation of SB 204070A

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 204070A, with the systematic IUPAC name (1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate, is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This technical guide provides a comprehensive overview of the synthesis and formulation of this compound, intended for researchers and professionals in the field of drug development. The document details a plausible synthetic route, based on available chemical literature for analogous compounds, and discusses formulation strategies for preclinical research applications. Furthermore, it outlines the key signaling pathways associated with the 5-HT4 receptor to provide a broader context for the compound's mechanism of action.

Introduction

This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT4 receptor. Its high affinity and selectivity make it a standard antagonist for in vitro and in vivo studies. This guide aims to consolidate the available information and provide a practical framework for the synthesis and formulation of this important pharmacological agent.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate | [1] |

| Molecular Formula | C19H27ClN2O4 | [1] |

| Molecular Weight | 382.89 g/mol | [1] |

| CAS Number | 148688-01-1 (for hydrochloride salt) | [1] |

Synthesis of this compound

Synthesis of Intermediate I: 8-amino-7-chloro-1,4-benzodioxane-5-carboxylic acid

A potential route to this intermediate starts from a substituted nitrobenzene derivative, which is then elaborated to the benzodioxane core, followed by reduction of the nitro group and chlorination. A published method for a similar compound, 8-amino-1,4-benzodioxane-5-carboxylic acid, involves the hydrogenation of a dibrominated nitro-benzodioxane precursor.[2]

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 6,7-dibromo-8-nitro-1,4-benzodioxane-5-carboxylic acid. This precursor can be synthesized from a commercially available substituted catechol through a series of reactions including nitration, bromination, and formation of the dioxane ring using a dihaloethane derivative.

-

Step 2: Hydrogenation and Debromination. 98.5 g of 6,7-dibromo-8-nitro-1,4-benzodioxane-5-carboxylic acid is placed in an autoclave with 400 ml of water, 100 ml of sodium carbonate solution, and 10 g of Palladium on carbon (Pd/C).[2]

-

The mixture is subjected to hydrogenation at a pressure of 40 kg/cm ² while heating to 50°C.[2]

-

After the reaction is complete, the mixture is filtered to remove the catalyst.[2]

-

The filtrate is then acidified with 95 ml of hydrochloric acid, leading to the precipitation of the product.[2]

-

The precipitate is filtered, washed with water, and dried to yield 8-amino-1,4-benzodioxane-5-carboxylic acid.[2]

-

Step 3: Chlorination. The amino-benzodioxane carboxylic acid is then chlorinated at the 7-position. This can be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent. The reaction conditions would need to be optimized to ensure selective chlorination.

Synthesis of Intermediate II: (1-butyl-4-piperidinyl)methanol

This intermediate can be prepared from 4-piperidinemethanol via N-alkylation.

Experimental Protocol:

-

Step 1: N-Butylation of 4-piperidinemethanol. To a solution of 4-piperidinemethanol (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2-3 equivalents) and 1-bromobutane (1.1-1.5 equivalents).

-

The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is then filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford (1-butyl-4-piperidinyl)methanol.

Final Step: Esterification

The final step in the synthesis of this compound is the esterification of the carboxylic acid (Intermediate I) with the alcohol (Intermediate II).

Experimental Protocol:

-

To a solution of 8-amino-7-chloro-1,4-benzodioxane-5-carboxylic acid (1 equivalent) and (1-butyl-4-piperidinyl)methanol (1.1 equivalents) in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product.

-

Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC or EDC is used).

-

The filtrate is washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

For the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Formulation of this compound

This compound is a lipophilic molecule with poor water solubility, which presents challenges for its formulation, particularly for in vivo studies.

Formulation for In Vitro Studies

For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted with the appropriate aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.1-1%).

| Parameter | Recommendation |

| Primary Solvent | Dimethyl sulfoxide (DMSO) |

| Stock Concentration | 1-10 mM |

| Final Solvent Concentration | <1% (v/v) |

Formulation for In Vivo Studies

For in vivo administration, particularly for oral or parenteral routes, the formulation must be carefully designed to ensure adequate bioavailability. Common approaches for formulating poorly water-soluble compounds like this compound for animal studies include:

-

Suspensions: The compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose, Tween 80) and a wetting agent.

-

Solutions in co-solvents: A mixture of a pharmaceutically acceptable organic solvent (e.g., polyethylene glycol 400, propylene glycol) and water can be used to dissolve the compound.

-

Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance the oral absorption of lipophilic drugs.

Example Vehicle for Oral Administration in Rodents:

A common vehicle for oral gavage in rats or mice is a suspension in 0.5% carboxymethyl cellulose (CMC) in water, sometimes with a small amount of a surfactant like Tween 80 (e.g., 0.1%).

Experimental Protocol (for a suspension):

-

Weigh the required amount of this compound.

-

Triturate the powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while stirring or sonicating to ensure a uniform suspension.

-

The final formulation should be a homogenous suspension that can be accurately dosed.

Signaling Pathways of the 5-HT4 Receptor

This compound exerts its effects by blocking the signaling cascades initiated by the activation of the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs.[3]

G-protein Dependent Signaling

Caption: G-protein dependent signaling pathway of the 5-HT4 receptor.

Upon binding of serotonin, the 5-HT4 receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

G-protein Independent Signaling

Recent studies have shown that the 5-HT4 receptor can also signal through G-protein independent pathways, notably involving the activation of Src tyrosine kinase.[3]

Caption: G-protein independent signaling of the 5-HT4 receptor.

This pathway involves the direct activation of Src by the 5-HT4 receptor, which then leads to the activation of the extracellular signal-regulated kinase (ERK) pathway.[3] The ERK pathway is known to play a crucial role in synaptic plasticity and memory formation.

Conclusion

This technical guide provides a detailed overview of the synthesis and formulation of the selective 5-HT4 receptor antagonist, this compound. While a definitive, published synthesis protocol is not available, a plausible and chemically sound synthetic route has been proposed, along with detailed hypothetical experimental protocols. Furthermore, practical guidance on the formulation of this compound for both in vitro and in vivo research applications has been provided. The elucidation of the 5-HT4 receptor signaling pathways offers a deeper understanding of the compound's mechanism of action, making this guide a valuable resource for researchers in pharmacology and drug development.

References

- 1. Document: (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride: a highly potent and selective 5-HT4 receptor a... - ChEMBL [ebi.ac.uk]

- 2. prepchem.com [prepchem.com]

- 3. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 5-HT4 Receptors in Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth overview of the serotonin 4 (5-HT4) receptor's role in Alzheimer's disease (AD) pathophysiology and its emergence as a promising therapeutic target. It covers key signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.

Introduction: The 5-HT4 Receptor in the Central Nervous System

The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) widely expressed in the central nervous system (CNS), particularly in regions critical for cognition and memory, such as the hippocampus and cortex.[1][2] Its activation initiates a signaling cascade that has significant implications for neuronal function. Historically, interest in 5-HT4 receptors for Alzheimer's disease grew from observations that their activation enhances the release of acetylcholine (ACh), a neurotransmitter depleted in the AD brain.[3][4] However, subsequent research has unveiled a more direct and compelling role in counteracting the core pathology of AD.[5][6]

The Dual Therapeutic Mechanism of 5-HT4 Receptor Agonism in AD

Activation of the 5-HT4 receptor presents a dual-pronged therapeutic strategy for Alzheimer's disease, addressing both symptomatic cognitive decline and the underlying disease pathology.

Symptomatic Relief: Enhancement of Cholinergic Neurotransmission

A primary therapeutic approach in AD has been to elevate depleted acetylcholine levels using acetylcholinesterase inhibitors (AChEIs).[1] 5-HT4 receptor agonists offer a complementary and potent mechanism to achieve this. By stimulating 5-HT4 receptors on cholinergic nerve terminals, these agonists facilitate the release of acetylcholine, which can improve synaptic transmission and cognitive function.[3][4] Studies have shown that co-administration of a 5-HT4 agonist with an AChEI can result in synergistic effects on cognition.[2]

Disease Modification: Modulation of Amyloid Precursor Protein (APP) Processing

The central pathology of AD involves the proteolytic processing of the Amyloid Precursor Protein (APP). In the amyloidogenic pathway, APP is cleaved by β-secretase (BACE1) and γ-secretase, producing the neurotoxic amyloid-beta (Aβ) peptide, which aggregates into plaques.[7]

A competing, non-amyloidogenic pathway exists where APP is first cleaved by α-secretase within the Aβ domain.[8] This cleavage not only prevents the formation of Aβ but also releases a large, soluble ectodomain known as soluble APPα (sAPPα).[6][9] sAPPα is neuroprotective, neurotrophic, and has been shown to enhance memory and synaptic plasticity.[9][10]

Crucially, activation of the 5-HT4 receptor has been demonstrated to robustly promote this beneficial, non-amyloidogenic pathway.[3][6] This shifts APP processing away from toxic Aβ production and towards the generation of protective sAPPα, positioning the 5-HT4 receptor as a key disease-modifying target.[3][7]

Signaling Pathways of 5-HT4 Receptor Activation

The therapeutic effects of 5-HT4 receptor activation are mediated through specific intracellular signaling cascades. The canonical pathway involves the Gαs subunit, but non-canonical pathways are also crucial, particularly for APP processing.

Canonical Gs/cAMP/PKA Pathway

Upon agonist binding, the 5-HT4 receptor activates the associated Gs protein, leading to the stimulation of adenylyl cyclase (AC).[1][9] AC converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[11] This pathway is linked to the modulation of ion channels and enhancement of acetylcholine release.[1]

Non-Canonical cAMP/Epac Pathway and sAPPα Secretion

Interestingly, the stimulation of sAPPα secretion appears to be mediated through a PKA-independent pathway.[6][9] Evidence points towards the involvement of Exchange Protein Activated by cAMP (Epac), another downstream effector of cAMP.[7][12] Activation of the cAMP/Epac pathway is a key mechanism by which 5-HT4 agonists promote the α-secretase cleavage of APP.[12] Furthermore, studies have shown that the 5-HT4 receptor can physically interact with ADAM10, the primary α-secretase in the brain, to constitutively promote its activity even without agonist stimulation.[10][12]

Quantitative Data Summary

The following tables summarize key quantitative data for representative 5-HT4 receptor agonists from preclinical studies.

Table 1: Receptor Binding Affinity and Functional Potency

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (cAMP Assay) | Intrinsic Activity (vs. 5-HT) | Reference |

| 5-HT (Serotonin) | ~100 | ~100 | 100% | N/A |

| Prucalopride | 2.5 | 1.8 | Full Agonist | [6][9] |

| PRX-03140 | 11 | 22 | 18% (Partial Agonist) | [2] |

| Velusetrag | 0.4 | 0.5 | 100% (Full Agonist) | [2] |

| TD-8954 | 0.3 | 0.2 | 100% (Full Agonist) | [2] |

Table 2: In Vitro and In Vivo Efficacy in AD Models

| Compound | sAPPα Secretion (In Vitro) | Reversal of Scopolamine-Induced Deficit (Morris Water Maze) | Reference |

| Prucalopride | Potent stimulation | N/A | [6][9] |

| PRX-03140 | Moderate stimulation | Not significant (0.03-1 mg/kg) | [2] |

| Velusetrag | Potent stimulation | Significant reversal (0.1 mg/kg) | [2] |

| TD-8954 | Potent stimulation | Significant reversal (0.1 mg/kg) | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to evaluate 5-HT4 receptor agonists.

Protocol: Radioligand Binding Assay for 5-HT4 Receptor

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

-

Objective: To measure the displacement of a specific radioligand from the 5-HT4 receptor by a non-labeled test compound.

-

Materials:

-

Cell membranes from cells expressing human 5-HT4 receptors (e.g., guinea-pig striatum homogenates).[13][14]

-

Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 antagonist).[13][15]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]

-

Test compound at various concentrations.

-

Non-specific binding control: High concentration of unlabeled GR113808 (e.g., 10 µM).[16]

-

Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of the test compound. Dilute cell membranes and [³H]-GR113808 in assay buffer. The radioligand concentration is typically set near its dissociation constant (Kd), around 0.1-0.2 nM.[13]

-

Incubation: In a 96-well plate, add assay buffer, the test compound (or buffer for total binding, or unlabeled ligand for non-specific binding), the radioligand solution, and finally the membrane preparation to initiate the reaction.

-

Incubate for 60 minutes at room temperature to reach equilibrium.[15]

-

Filtration: Rapidly terminate the reaction by filtering the plate contents through the glass fiber filters using a cell harvester. Wash filters 3x with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.

-

Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.[17]

-

Protocol: sAPPα Secretion Assay

This assay quantifies the effect of a compound on the non-amyloidogenic processing of APP.

-

Objective: To measure the amount of sAPPα released into the cell culture medium following treatment with a 5-HT4 agonist.

-

Materials:

-

Procedure:

-

Cell Culture: Plate cells and grow to ~80-90% confluency.

-

Treatment: Replace growth medium with serum-free medium and incubate overnight. Treat cells with various concentrations of the test compound for a defined period (e.g., 24-72 hours).[18]

-

Sample Collection: Collect the conditioned cell culture medium. Centrifuge to remove cellular debris.

-

Quantification:

-

ELISA: Use a commercial ELISA kit specific for sAPPα. Dilute media samples as required (e.g., 1:80).[19] Follow the manufacturer's protocol to measure sAPPα concentration based on a standard curve.

-

Western Blot: Concentrate the media, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the N-terminus of APP (e.g., 6E10) to detect sAPPα.

-

-

Analysis: Normalize sAPPα levels to total cell protein or a housekeeping gene. Compare levels in treated samples to vehicle-treated controls.

-

Protocol: Morris Water Maze (MWM) for Spatial Memory

The MWM is a standard behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of AD.[20][21]

-

Objective: To evaluate if a 5-HT4 agonist can reverse a chemically-induced (e.g., by scopolamine) or transgene-related spatial memory deficit.

-

Apparatus: A circular pool (120-150 cm diameter) filled with opaque water. A small escape platform is hidden 1 cm below the water surface. Visual cues are placed around the room.[21][22]

-

Procedure:

-

Acclimation/Visible Platform (Day 1): Allow mice to find a visible platform (marked with a flag) for several trials. This ensures the animals are not visually impaired and can swim.[23]

-

Acquisition Phase/Hidden Platform (Days 2-5):

-

The platform is now hidden in a fixed location (e.g., SE quadrant).[23]

-

Administer the test compound (e.g., Velusetrag, 0.1 mg/kg, i.p.) and/or scopolamine (a cholinergic antagonist to induce a deficit) 30 minutes before testing.[2]

-

Conduct 4 trials per day for each mouse, starting from different quadrants each time.[23]

-

Record the time taken to find the platform (escape latency). If not found within 60 seconds, guide the mouse to the platform.[22][23]

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Allow the mouse to swim for 60 seconds.

-

Record the time spent in the target quadrant where the platform used to be.[22]

-

-

Analysis: Compare the escape latencies during acquisition and the time in the target quadrant during the probe trial between treatment groups using appropriate statistical tests (e.g., ANOVA). A significant decrease in latency and increase in target quadrant time indicates improved memory.

-

Integrated Drug Discovery Workflow

The development of a 5-HT4 agonist for AD follows a structured workflow from initial screening to in vivo validation.

Conclusion and Future Directions

The 5-HT4 receptor stands out as a compelling therapeutic target for Alzheimer's disease due to its dual mechanism of action: enhancing cholinergic neurotransmission for symptomatic benefit and promoting the non-amyloidogenic processing of APP for potential disease modification. Preclinical data strongly support the hypothesis that potent, brain-penetrant 5-HT4 agonists can improve cognitive function and favorably alter AD-related pathology.[2][5][24] While some candidates like PRX-03140 have been advanced to clinical trials, further development is needed.[3] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of new agonists, exploring their long-term effects on neurogenesis and synaptic plasticity, and validating their efficacy in human clinical trials.

References

- 1. New Insights into Serotonin 5-HT4 Receptors : A Novel Therapeutic...: Ingenta Connect [ingentaconnect.com]

- 2. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]

- 4. Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into serotonin 5-HT4 receptors : a novel therapeutic target for Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The serotonin 5-HT4 receptor and the amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Amyloid Precursor Protein Processing by Serotonin Signaling | PLOS One [journals.plos.org]

- 8. Production and Functional Assays of Recombinant Secreted Amyloid Precursor Protein (APP) (sAPPα) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. The role of Serotonin Receptors in Alzheimer’s disease | Opera Medica et Physiologica [operamedphys.org]

- 11. researchgate.net [researchgate.net]

- 12. 5-HT4 receptors constitutively promote the non-amyloidogenic pathway of APP cleavage and interact with ADAM10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 16. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 21. scite.ai [scite.ai]

- 22. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

- 24. Identification of multiple 5-HT₄ partial agonist clinical candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 204070A: A Technical Guide for Investigating Serotonin Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 204070A is a potent and highly selective antagonist of the serotonin 5-HT4 receptor. Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the diverse roles of 5-HT4 receptors in physiological and pathophysiological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its application in studying serotonin pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations.

Introduction to this compound

This compound is a chemical compound that acts as a competitive antagonist at the 5-HT4 receptor.[1][2] Its high selectivity, with over 5000-fold greater affinity for the 5-HT4 receptor compared to a wide range of other serotonin and non-serotonin receptors, minimizes off-target effects and allows for precise interrogation of 5-HT4 receptor function.[1][2] This specificity has made this compound a cornerstone in the pharmacological toolbox for studying the involvement of 5-HT4 receptors in various biological systems.

Mechanism of Action: Antagonism of the 5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the stimulatory G-protein, Gs. Upon activation by the endogenous ligand serotonin (5-HT), the 5-HT4 receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which can then phosphorylate various downstream targets to modulate cellular function.

This compound exerts its effects by competitively binding to the 5-HT4 receptor, thereby preventing the binding of serotonin and subsequent activation of this signaling pathway. This blockade of 5-HT4 receptor-mediated signaling allows researchers to investigate the consequences of inhibiting this specific serotonin pathway in various experimental models.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo assays. The following tables summarize key quantitative data for this compound.

| Parameter | Value | Species | Preparation | Reference |

| Apparent pA2 | 10.8 ± 0.1 | Guinea Pig | Distal colon longitudinal muscle-myenteric plexus | [1][2] |

| pA2 | 11.0 ± 0.1 | Guinea Pig | Distal colon | [3] |

| In Vivo ID50 | 0.55 µg/kg | Dog | Stomach (antagonism of 5-HT-evoked contractions) | [4] |

Table 1: Functional Antagonism Data for this compound

| Receptor Family | Selectivity | Notes | Reference |

| Serotonin Receptors | >5000-fold vs 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3 | Radioligand binding studies have demonstrated high selectivity within the serotonin receptor family. | [1][2] |

| Other Receptors | >5000-fold vs GABAA, BDZ, TBPS, A1 adenosine, α1, α2, β1, β2 adrenoceptors, and D1, D2, D3 dopamine receptors | This compound shows minimal affinity for a wide range of other neurotransmitter receptors. | [1][2] |

Table 2: Selectivity Profile of this compound

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study serotonin pathways.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor using a competitive binding assay with a radiolabeled ligand.

References

- 1. 5-Hydroxytryptamine4 receptor agonists initiate the peristaltic reflex in human, rat, and guinea pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of 5-HT4 receptors in guinea-pig colon and rat oesophagus: effects of novel agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism by SB 204070 of 5-HT-evoked contractions in the dog stomach: an in-vivo model of 5-HT4 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of SB 204070A: A Technical Guide

Introduction

SB 204070A is a highly potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1] Its high affinity and specificity for the 5-HT4 receptor have established it as a critical research tool for elucidating the physiological and pathological roles of this receptor subtype. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also presented to aid in the design and interpretation of studies utilizing this compound.

Chemical Properties

| Property | Value |

| IUPAC Name | (1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate |

| Molecular Formula | C19H27ClN2O4 |

| Molar Mass | 382.89 g/mol |

| Chemical Structure | (Image of the chemical structure of this compound would be placed here in a full whitepaper) |

Quantitative Pharmacological Data

In Vitro Pharmacology

The in vitro pharmacological profile of this compound is characterized by its high-affinity binding to and potent antagonism of the 5-HT4 receptor.

| Parameter | Species | Tissue/System | Value | Reference |

| Apparent pA2 | Guinea Pig | Distal Colon | 10.8 ± 0.1 | [1] |

| Binding Affinity (Ki) | Not explicitly reported | 5-HT4 Receptor | >5000-fold selectivity over a wide range of other receptors* | [1] |

*While specific Ki values for this compound at the 5-HT4 receptor and other receptors are not detailed in the provided search results, radioligand binding studies have demonstrated its high selectivity. It shows over 5000-fold greater selectivity for the 5-HT4 receptor compared to 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3, GABAA, benzodiazepine, TBPS, A1 adenosine, α1, α2, β1, β2 adrenergic, and D1, D2, and D3 dopamine receptors.[1]

In Vivo Pharmacology

In vivo studies have confirmed the potent and long-lasting 5-HT4 receptor antagonist activity of this compound and have also suggested its potential to modulate central nervous system functions.

| Parameter | Species | Model | Value | Reference |

| ID50 | Dog | 5-HT-evoked gastric contractions | 0.55 µg/kg (i.v.) | |

| Effective Half-life | Dog | 5-HT-evoked gastric contractions | 18.0 hours (at 1 µg/kg) | |

| Behavioral Effect | Rat | Models of anxiety | Anxiolytic-like effects observed |

Experimental Protocols

Guinea Pig Distal Colon Functional Assay (5-HT4 Receptor Antagonism)

This protocol describes a method to assess the functional antagonist activity of this compound at native 5-HT4 receptors in the guinea pig distal colon.

1. Tissue Preparation:

- Male Hartley guinea pigs are euthanized.

- A segment of the distal colon is removed and placed in Krebs-Henseleit physiological buffer.[2]

- The longitudinal muscle-myenteric plexus (LMMP) is prepared by gently removing the outer muscle layers.

2. Organ Bath Setup:

- The LMMP preparation is mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

- The buffer should be supplemented with other antagonists to block non-5-HT4 receptor-mediated effects, such as ondansetron (to block 5-HT3 receptors) and methysergide (to block 5-HT1 and 5-HT2 receptors).[2]

3. Experimental Procedure:

- The tissue is allowed to equilibrate under a resting tension.

- Cumulative concentration-response curves to a 5-HT4 receptor agonist (e.g., 5-HT or a selective agonist) are established to determine the baseline contractile response.

- The tissue is then incubated with this compound for a predetermined period.

- A second concentration-response curve to the 5-HT4 agonist is then generated in the presence of this compound.

4. Data Analysis:

- The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the apparent pA2 value, which is a measure of the antagonist's potency.

Radioligand Binding Assay (5-HT4 Receptor Affinity)

This representative protocol outlines the steps to determine the binding affinity of this compound for the 5-HT4 receptor using a competitive binding assay.

1. Membrane Preparation:

- Tissue rich in 5-HT4 receptors (e.g., guinea pig striatum) or cells expressing recombinant 5-HT4 receptors are homogenized in a cold lysis buffer.[2][3]

- The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

- In assay tubes, the membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808).[3]

- Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the 5-HT4 receptors.

- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 receptor ligand.

3. Separation and Counting:

- The binding reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

- The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

- The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

- The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Model of Anxiolytic Activity

This protocol provides a general framework for assessing the anxiolytic-like effects of this compound in rats using a standard behavioral test such as the elevated plus-maze.

1. Animals and Housing:

- Male rats are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.

- Animals are allowed to acclimate to the housing facility before the experiment.

2. Drug Administration:

- This compound is dissolved in an appropriate vehicle and administered to the rats at various doses.

- The route of administration (e.g., intraperitoneal, oral) and the time between administration and testing are kept consistent.

- A control group receives the vehicle only.

3. Behavioral Testing (Elevated Plus-Maze):

- The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

- Each rat is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

- The time spent in the open arms and the number of entries into the open and closed arms are recorded. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

4. Data Analysis:

- The behavioral parameters are compared between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests.

Signaling Pathways and Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of the 5-HT4 receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

In addition to this classical G-protein-dependent pathway, the 5-HT4 receptor can also signal through a G-protein-independent mechanism involving the activation of the Src tyrosine kinase, which subsequently activates the Extracellular signal-Regulated Kinase (ERK) pathway.

By binding to the 5-HT4 receptor without activating it, this compound prevents the binding of endogenous serotonin and other 5-HT4 agonists, thereby inhibiting both the Gαs-cAMP-PKA and the Src-ERK signaling cascades.

Caption: 5-HT4 Receptor Signaling Pathways and Antagonism by this compound.

Caption: Workflow for Determining this compound Binding Affinity.

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of 5-HT4 receptor function. Its high potency and selectivity, demonstrated in both in vitro and in vivo models, allow for precise interrogation of 5-HT4 receptor-mediated pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound. Further studies to elucidate the specific binding kinetics and to explore the full therapeutic potential of targeting the 5-HT4 receptor with antagonists like this compound are warranted.

References

- 1. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

SB 204070A: In Vitro Application Notes and Protocols for 5-HT4 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 204070A is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Its high affinity and specificity make it an invaluable tool for in vitro studies aimed at elucidating the physiological and pathological roles of the 5-HT4 receptor. This document provides detailed application notes and experimental protocols for the in vitro characterization and utilization of this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT4 receptor. The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. By binding to the receptor, this compound blocks the binding of serotonin and other 5-HT4 agonists, thereby inhibiting the downstream signaling cascade.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.

| Parameter | Value | Species/System | Reference |

| pA2 | 10.8 ± 0.1 | Guinea-pig isolated distal colon | [1] |

| Selectivity | >5000-fold | Radioligand binding studies against a panel of receptors including 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3, GABAA, benzodiazepine, and adrenergic receptors. | [1] |

Note on pA2: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Signaling Pathway

The 5-HT4 receptor signaling pathway and the inhibitory action of this compound are depicted below.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the affinity (Ki) of this compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled antagonist, such as [3H]-GR113808.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

-

Cell membrane preparation from the above cells.

-

[3H]-GR113808 (specific activity ~70-90 Ci/mmol).

-

This compound.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

This compound at various concentrations (e.g., 10 pM to 1 µM).

-

[3H]-GR113808 at a concentration close to its Kd (e.g., 0.2 nM).[2]

-

Cell membrane preparation (e.g., 20-50 µg protein/well).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a high concentration of unlabeled GR113808.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-GR113808 binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement (HTRF)

This protocol measures the ability of this compound to antagonize the agonist-induced production of cAMP. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for this purpose.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

-

Cell culture medium.

-

5-HT4 receptor agonist (e.g., Serotonin or a specific agonist like BIMU8).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

384-well low-volume plates.

-

HTRF-compatible plate reader.

Workflow:

Procedure:

-

Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 384-well plate and allow them to attach overnight.

-

Pre-incubation: Remove the culture medium and add this compound at various concentrations in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 15-30 minutes at room temperature.

-

Stimulation: Add a 5-HT4 agonist at a concentration that elicits approximately 80% of its maximal response (EC80).

-

Incubation: Incubate for 30 minutes at room temperature.

-

Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Reading: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

-

Data Analysis:

-

Calculate the 665/620 nm ratio for each well.

-

Normalize the data to the control wells (agonist alone vs. no agonist).

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value.

-

Troubleshooting

-

High Non-Specific Binding in Radioligand Assay:

-

Reduce membrane protein concentration.

-

Increase the number of washes.

-

Ensure the wash buffer is ice-cold.

-

Test different filter types.

-

-

Low Signal in cAMP Assay:

-

Ensure the PDE inhibitor is active.

-

Optimize cell number per well.

-

Confirm agonist potency and use a fresh dilution.

-

Check the HTRF reader settings.

-

-

High Variability between Replicates:

-

Ensure accurate and consistent pipetting, especially with small volumes.

-

Ensure homogenous cell suspension when seeding.

-

Mix the plate gently after adding reagents.

-

Conclusion

This compound is a powerful research tool for investigating the 5-HT4 receptor. The protocols outlined in this document provide a framework for its in vitro characterization. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results. Researchers should always optimize these protocols for their specific cell systems and experimental conditions.

References

Application Notes and Protocols for SB 204070A in Guinea-Pig Colon Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SB 204070A, a potent and selective 5-HT₄ receptor antagonist, in studies involving guinea-pig colonic preparations. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the 5-HT₄ receptor in gastrointestinal motility. In the guinea-pig colon, this receptor is involved in mediating cholinergically-driven contractions. This compound's high affinity and selectivity for the 5-HT₄ receptor make it an ideal antagonist for characterizing these physiological processes.[1]

Data Presentation

The following tables summarize the quantitative data for this compound's activity in the guinea-pig distal colon.

Table 1: Potency of this compound as a 5-HT₄ Receptor Antagonist

| Parameter | Value | Tissue Preparation | Agonist | Reference |

| Apparent pA₂ | 10.8 ± 0.1 | Longitudinal Muscle-Myenteric Plexus (LMMP) | 5-HT | [1] |

| pA₂ | 11.0 ± 0.1 | Distal Colon Myenteric Plexus | 5-HT | [2] |

Table 2: Effects of this compound on Agonist-Evoked Contractions in Guinea-Pig Distal Colon LMMP

| This compound Concentration | Effect on 5-HT-Evoked Contractions | Effect on BIMU 1-Evoked Contractions | Reference |

| 10-100 pM | Parallel rightward shift of the concentration-response curve with no significant effect on the maximum response. | Reduction in the maximum response with no prior rightward shift of the concentration-response curve. | [1] |

| ≥ 300 pM | Reduction in the maximum response to 5-HT. | Reduction in the maximum response. | [1] |

| 10 nM and 1 µM | No effect on cholinergically-mediated contractions evoked by the nicotinic receptor agonist, DMPP. | Not Applicable | [1] |

Experimental Protocols

This section details the methodologies for studying the effects of this compound on guinea-pig colonic preparations.

Preparation of Longitudinal Muscle-Myenteric Plexus (LMMP)

This protocol is adapted from standard methods for preparing the LMMP from the guinea-pig distal colon.

Materials:

-

Male Hartley guinea-pigs (250-350 g)

-

Krebs-Henseleit Solution (see composition below)

-

Dissection instruments (scissors, forceps)

-

Petri dish

-

Cotton swabs

Krebs-Henseleit Solution Composition (in mM):

-

NaCl: 118

-

KCl: 4.7

-

CaCl₂: 2.5

-

MgSO₄: 1.2

-

KH₂PO₄: 1.2

-

NaHCO₃: 25

-

Glucose: 11

Procedure:

-